N-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride
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Overview
Description
N-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H14ClN32HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of 1,3-dimethyl-5-pyrazolone with chlorinating agents to introduce the chlorine atom at the 5-position of the pyrazole ring.
Alkylation: The next step involves the alkylation of the pyrazole ring with cyclopropanamine. This is typically carried out using a suitable base and solvent under controlled temperature conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
N-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-pyrazolone: A precursor in the synthesis of the target compound.
Cyclopropanamine: Another building block used in the synthesis.
5-Chloro-1,3-dimethylpyrazole: A closely related compound with similar structural features.
Uniqueness
N-((5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine dihydrochloride is unique due to the presence of both the pyrazole ring and the cyclopropanamine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3.2ClH/c1-6-8(5-11-7-3-4-7)9(10)13(2)12-6;;/h7,11H,3-5H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGOQSWNZAAJOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CNC2CC2)Cl)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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